4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone
Overview
Description
4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of acetophenone, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms, and the acetyl group is replaced with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone typically involves the reaction of 4-chloroacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
[ \text{ClC}_6\text{H}_4\text{COCH}_3 + \text{CF}_3\text{CO}_2\text{O} \rightarrow \text{ClC}_6\text{H}_4\text{COCF}_3 + \text{CH}_3\text{CO}_2\text{H} ]
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.
Reduction: Formation of 4’-chloro-2’-fluoro-2,2,2-trifluoro-1-phenylethanol.
Scientific Research Applications
4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and fluorine atoms can form hydrogen bonds and van der Waals interactions with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-2,2,2-trifluoroacetophenone
- 2,2,2-Trifluoroacetophenone
- 4’-Chloro-2,2,2-trifluoroacetophenone
Uniqueness
4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAPDKROUMAHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645226 | |
Record name | 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-99-6 | |
Record name | 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886370-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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